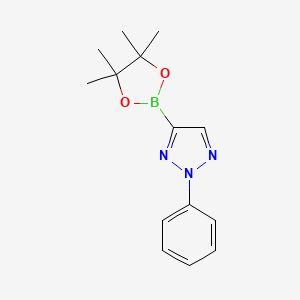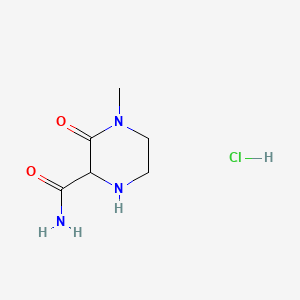
4-Methyl-3-oxopiperazine-2-carboxamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride is a synthetic organic compound known for its unique physical and chemical properties. It belongs to the group of cyclic piperazine derivatives and is also recognized as a benzamide derivative. This compound has been utilized in various scientific experiments and research applications due to its versatile nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process includes:
Starting Materials: Piperazine derivatives and methylating agents.
Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-methyl-3-oxopiperazine-2-carboxamide hydrochloride can be compared with other similar compounds, such as:
4-methyl-3-oxopiperazine-2-carboxamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.
3-oxopiperazine-2-carboxamide: Differs in the presence of the methyl group, which can influence its chemical properties and biological activity.
4-methylpiperazine-2-carboxamide:
The uniqueness of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride lies in its specific combination of functional groups, which confer distinct physical, chemical, and biological properties.
Propriétés
Formule moléculaire |
C6H12ClN3O2 |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
4-methyl-3-oxopiperazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-9-3-2-8-4(5(7)10)6(9)11;/h4,8H,2-3H2,1H3,(H2,7,10);1H |
Clé InChI |
DHEKAQPGYHHONL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNC(C1=O)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)


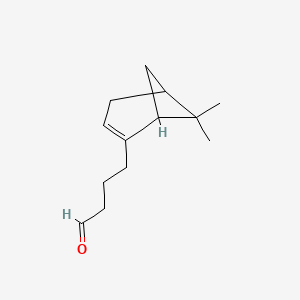
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
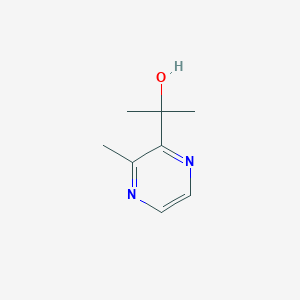

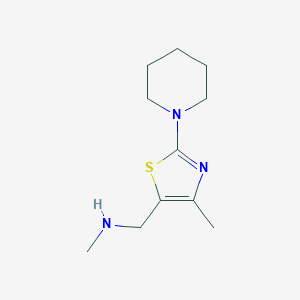

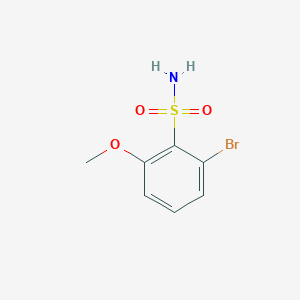
![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)
![3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)

